6-(Pentafluoro-lambda6-sulfanyl)-1,3-benzothiazol-2-amine
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Overview
Description
6-(Pentafluoro-lambda6-sulfanyl)-1,3-benzothiazol-2-amine is a compound characterized by the presence of a pentafluorosulfanyl group attached to a benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of iodine pentafluoride in a Cl-F exchange fluorination reaction. The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure the stability of the pentafluorosulfanyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Pentafluoro-lambda6-sulfanyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pentafluorosulfanyl group to other sulfur-containing groups.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzothiazole ring.
Scientific Research Applications
6-(Pentafluoro-lambda6-sulfanyl)-1,3-benzothiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Pentafluoro-lambda6-sulfanyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The pentafluorosulfanyl group can form covalent bonds with active sites of enzymes or proteins, inhibiting their function. This inhibition can affect various biochemical pathways, making the compound valuable for studying biological processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-(Pentafluoro-lambda6-sulfanyl)-1,3-benzothiazol-2-amine is unique due to its benzothiazole ring structure combined with the pentafluorosulfanyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in organic electronics and biological research.
Properties
IUPAC Name |
6-(pentafluoro-λ6-sulfanyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5N2S2/c8-16(9,10,11,12)4-1-2-5-6(3-4)15-7(13)14-5/h1-3H,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDCLTJAFBTJRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(F)(F)(F)(F)F)SC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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